molecular formula C8H13N B3058861 1-Azaspiro[4.4]non-7-ene CAS No. 922494-92-6

1-Azaspiro[4.4]non-7-ene

Cat. No.: B3058861
CAS No.: 922494-92-6
M. Wt: 123.20
InChI Key: ABQGEZKCJAMUSS-UHFFFAOYSA-N
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Description

1-Azaspiro[44]non-7-ene is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom

Scientific Research Applications

1-Azaspiro[4.4]non-7-ene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]non-7-ene can be synthesized through several methods. One common approach involves the gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway . Another method involves the intramolecular eight-membered Heck cyclization of amides obtained from 1-azaspiro[4.n]alkenes and 2-(6-bromo-1,3-benzodioxol-5-yl)acetyl chloride .

Industrial Production Methods: While specific industrial production methods for 1-azaspiro[4

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.4]non-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atom in the spirocyclic structure allows for substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 1-azaspiro[4.4]non-7-ene involves its interaction with specific molecular targets and pathways. For instance, azaspirene, a derivative of this compound, inhibits endothelial migration induced by vascular endothelial growth factor, making it a potential angiogenesis inhibitor . The compound’s effects are mediated through its interaction with cellular receptors and enzymes involved in these pathways.

Comparison with Similar Compounds

    1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: Shares a similar spirocyclic structure but contains an oxygen atom.

    Pseurotin A: Contains a similar core structure but with additional functional groups.

Uniqueness: 1-Azaspiro[44]non-7-ene is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-azaspiro[4.4]non-7-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h1-2,9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQGEZKCJAMUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=CC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673665
Record name 1-Azaspiro[4.4]non-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922494-92-6
Record name 1-Azaspiro[4.4]non-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.4]non-7-ene
Reactant of Route 2
1-Azaspiro[4.4]non-7-ene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Azaspiro[4.4]non-7-ene

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